molecular formula C23H19FN4O2S B2710296 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 921575-89-5

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide

Cat. No.: B2710296
CAS No.: 921575-89-5
M. Wt: 434.49
InChI Key: VFDMDQOINTYTLE-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a pyridazinone core (6-oxopyridazin-1(6H)-yl) linked via an ethyl chain to a thiazole-5-carboxamide moiety. The thiazole ring is substituted with a 4-methyl group and a phenyl group, while the pyridazinone ring is further functionalized with a 4-fluorophenyl substituent. The fluorine atom and aromatic systems likely enhance lipophilicity and influence binding interactions, making this compound of interest in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to aryl/heteroaryl motifs .

Properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2S/c1-15-21(31-23(26-15)17-5-3-2-4-6-17)22(30)25-13-14-28-20(29)12-11-19(27-28)16-7-9-18(24)10-8-16/h2-12H,13-14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDMDQOINTYTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: The initial step involves the synthesis of the pyridazinone ring through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using a fluorinated benzene derivative.

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a condensation reaction involving a thioamide and a haloketone.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound. This step may require the use of coupling reagents such as EDCI or DCC under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in its structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: The compound serves as a probe to study various biochemical pathways and mechanisms.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazinone/Thiazole Motifs

The compound shares structural homology with several derivatives documented in the provided evidence. Key comparisons include:

Compound Name / ID Structural Differences vs. Target Compound Potential Functional Implications Reference
BP 27384 (N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide) Replaces pyridazinone with pyrimidine; substitutes 4-fluorophenyl with chloro-methylphenyl; adds hydroxyethyl-piperazine. Increased polarity due to hydroxyethyl-piperazine; chloro substituent may alter electronic properties compared to fluorine .
CAS 1223585-67-8 (3-(3,4-dimethyl-phenyl)-pyrazine-2-carboxylic acid cyclopropylmethyl-[2-(5-fluoro-1H-indol-3-yl)-ethyl]-amide) Pyrazine replaces pyridazinone; cyclopropylmethyl and indole groups substituted for thiazole-carboxamide. Cyclopropylmethyl may enhance metabolic stability; indole moiety could influence receptor selectivity .
CAS 930944-60-8 (N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-1,5-dihydro-3-propyl-5-thioxo-4H-1,2,4-triazole-4-acetamide) Thioxo-triazole replaces thiazole; trifluoromethyl-pyridine substitutes for pyridazinone. Thioxo group may increase hydrogen-bonding potential; trifluoromethyl enhances electronegativity .

Fluorophenyl-Containing Analogues

Fluorinated aromatic systems are critical for bioavailability and target engagement. Notable analogues include:

Compound Name / ID Structural Overlap vs. Target Compound Key Divergences Reference
1-(4-Fluorophenyl)propan-2-amine Shares 4-fluorophenyl group. Lacks heterocyclic systems (pyridazinone, thiazole); simpler amine structure.
CAS 1221878-83-6 ((S)-3-benzyloxy-N-(4-(4-fluorophenoxy)phenyl)-2-(2-(4-methyl-1H-1,2,3-triazol-1-yl)acetamido)propanamide) Retains fluorophenoxy group; incorporates triazole and benzyloxy moieties. Triazole may improve metabolic stability; benzyloxy group adds steric bulk .

Thiazole-Carboxamide Derivatives

Thiazole-carboxamide scaffolds are prevalent in kinase inhibitors and antimicrobial agents. Relevant examples:

Compound Name / ID Shared Features with Target Compound Distinct Modifications Reference
BP 27385 (N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)-N-methylthiazole-5-carboxamide) Thiazole-5-carboxamide core; N-methylation on phenyl group. Pyrimidine instead of pyridazinone; hydroxyethyl-piperazine increases solubility but may reduce BBB penetration .
CAS 950237-39-5 (N-(4-carbamoylphenyl)furan-3-carboxamide) Carboxamide linkage; aromatic substituents. Furan replaces thiazole; carbamoylphenyl alters hydrogen-bonding capacity .

Research Findings and Implications

  • Metabolic Stability : The 4-fluorophenyl group in the target compound may confer resistance to oxidative metabolism compared to chlorinated analogues (e.g., BP 27384) .
  • Binding Affinity: The pyridazinone-thiazole architecture could enable dual hydrogen-bonding and π-π stacking interactions, distinguishing it from pyrazine- or triazole-containing derivatives .
  • Solubility : Hydrophilic substituents (e.g., hydroxyethyl-piperazine in BP 27384) improve aqueous solubility but may reduce cell permeability compared to the target’s more lipophilic profile .

Biological Activity

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its interactions with biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18FN5O2S, with a molecular weight of approximately 393.44 g/mol. The compound features a thiazole ring, a pyridazine moiety, and a fluorophenyl group, which are significant for its biological activity.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Compounds containing pyridazine and thiazole structures have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial growth.
  • Receptor Modulation : Interaction with cell surface receptors could lead to altered signaling pathways that impact cell survival and proliferation.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication and transcription processes.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various thiazole derivatives, including those similar to our compound, which demonstrated significant cytotoxicity against several cancer cell lines (e.g., MCF-7 and HeLa cells). The study reported IC50 values indicating potent activity, suggesting that structural modifications could enhance efficacy further .

Antimicrobial Studies

Research conducted on thiazole-pyridazine hybrids revealed their potential as antimicrobial agents. In vitro assays showed that these compounds exhibited activity against Gram-positive and Gram-negative bacteria. For instance, one derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus .

Anti-inflammatory Research

Another relevant study investigated the anti-inflammatory properties of related compounds. The results indicated that these compounds could significantly reduce the production of pro-inflammatory cytokines in vitro, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Compound APyridazine core with fluorine substituentAnticancer activity against MCF-7 cells
Compound BThiazole ring with various substitutionsAntimicrobial effects against E. coli
Compound CSimilar thiazole-pyridazine structureAnti-inflammatory properties

This table illustrates how variations in structure can lead to diverse biological activities among compounds sharing similar scaffolds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide?

  • Methodology : The synthesis of thiazole-carboxamide derivatives typically involves sequential coupling reactions. For example:

Core assembly : Construct the pyridazinone ring via cyclization of hydrazine derivatives with diketones or via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for fluorophenyl incorporation) .

Thiazole formation : Use Hantzsch thiazole synthesis (α-haloketones + thioamides) to build the 4-methyl-2-phenylthiazole-5-carboxamide moiety .

Linker attachment : Introduce the ethyl spacer via nucleophilic substitution or amide coupling under anhydrous conditions (e.g., DMF, DCC/DMAP catalysis) .

  • Characterization : Validate purity via HPLC (>95%) and structural confirmation via 1H^1H/13C^{13}C-NMR, HRMS, and FT-IR .

Q. What in vitro assays are appropriate for preliminary biological screening of this compound?

  • Kinase inhibition : Test against Src/Abl kinases using ATP-binding assays (e.g., ADP-Glo™) due to structural similarity to BMS-354825, a dual Src/Abl inhibitor .
  • Cytotoxicity : Evaluate IC50_{50} values in hematological (e.g., K562 leukemia) and solid tumor cell lines (e.g., MDA-MB-231) via MTT assays .
  • Solubility/stability : Measure logP (octanol/water) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How does the pyridazinyl group influence target selectivity compared to pyrimidine-based kinase inhibitors?

  • Structural insights : The pyridazinyl ring’s electron-deficient nature may alter ATP-binding pocket interactions. Molecular docking (e.g., AutoDock Vina) can predict binding poses vs. pyrimidine-containing analogs (e.g., BMS-354825) .
  • Experimental validation : Compare inhibitory activity (IC50_{50}) against Src vs. Abl isoforms. Pyridazines often exhibit reduced off-target effects due to steric constraints .

Q. What strategies improve metabolic stability of the fluorophenyl-thiazole scaffold?

  • Substituent modification :

  • Replace the 4-fluorophenyl with a trifluoromethyl group to enhance lipophilicity and oxidative resistance .
  • Introduce electron-donating groups (e.g., methoxy) on the phenyl ring to reduce CYP450-mediated degradation .
    • Prodrug design : Mask the carboxamide as an ester to enhance oral bioavailability, with in vivo hydrolysis studies in rodent models .

Q. How can conflicting SAR data between in vitro potency and in vivo efficacy be resolved?

  • Case study : If a compound shows strong kinase inhibition (IC50_{50} < 10 nM) but poor tumor regression in xenografts:

Pharmacokinetic profiling : Measure plasma half-life, Cmax_{max}, and tissue distribution via LC-MS/MS .

Tumor penetration assays : Use MALDI imaging to quantify intratumoral concentrations .

Resistance screening : Test for gatekeeper mutations (e.g., T315I in Abl) via CRISPR-mediated kinase domain mutagenesis .

Contradiction Analysis

  • Pyridazine vs. pyrimidine efficacy : While highlights pyrimidine-based inhibitors (e.g., BMS-354825) as potent, suggests pyridazines offer better selectivity. Resolve by testing both scaffolds in parallel kinase panels and ADME assays .

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